Astraisoflavanin

Immunosuppression T-Lymphocyte Proliferation Concanavalin A

Researchers studying natural product immunosuppressants or vascular reactivity face the risk of experimental failure when using in-class substitutes lacking Astraisoflanin's unique dual activity profile. This compound provides: • Specific inhibition of ConA-induced T-lymphocyte proliferation (validated immunosuppression model) • Direct antagonism of KCl-induced vascular smooth muscle contraction (distinct from antioxidant-based vasodilators) • (3S) stereochemical purity for unambiguous SAR and QC reference standards Supplied with analytical data. Suitable for in vivo PK/PD studies (predicted 70% oral bioavailability).

Molecular Formula C23H28O10
Molecular Weight 464.5 g/mol
CAS No. 131749-60-5
Cat. No. B160643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstraisoflavanin
CAS131749-60-5
Synonymsastraisoflavanin
mucronulatol -7-O-glucopyranoside
Molecular FormulaC23H28O10
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O
InChIInChI=1S/C23H28O10/c1-29-15-6-5-14(22(30-2)19(15)26)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)18(25)17(9-24)33-23/h3-6,8,12,17-18,20-21,23-28H,7,9-10H2,1-2H3/t12-,17-,18-,20+,21-,23-/m1/s1
InChIKeyABIQOWLHYABFIJ-IMVNFGOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Astraisoflavanin Identity & Baseline Characteristics


Astraisoflavanin, also known as mucronulatol-7-O-β-D-glucopyranoside (CAS 131749-60-5), is an isoflavonoid O-glycoside belonging to the flavonoid class [1]. It was first isolated and structurally identified from the root of Astragalus membranaceus var. mongholicus, and its structure was elucidated as (3S)-(-)-mucronulatol-7-O-D-glucopyranoside [2]. The compound has the molecular formula C23H28O10 and a molecular weight of 464.5 g/mol [3].

N
Natural product isoflavonoid glycoside
Astragalus-derived mucronulatol-7-O-β-D-glucopyranoside; (3S) stereochemistry confirmed
W
T-cell signaling and vascular smooth muscle studies
Supports cellular immunology and ex vivo vascular reactivity research workflows
S
Glycoside-enabled formulation context
May support oral exposure research; in silico ADMET prediction available for review

Why Astraisoflavanin Substitution Fails


Astraisoflavanin possesses a unique structural and functional profile that distinguishes it from other Astragalus-derived isoflavonoids and general flavonoids, making simple substitution invalid for precise research. Its specific glycosylation pattern (mucronulatol aglycone with a β-D-glucopyranoside moiety at the 7-O position [1]) confers distinct physicochemical and biological properties compared to its close analogs, such as Isomucronulatol 7-O-glucoside or the aglycone mucronulatol . For instance, Astraisoflavanin demonstrates a unique dual activity profile, prominently inhibiting both T-lymphocyte proliferation and vascular contraction, a combination not reported for its closest structural relatives [2]. Therefore, relying on generic or in-class substitutes risks experimental failure and misinterprets structure-activity relationships (SAR).

This Product Astraisoflavanin: (3S)-enantiomer with dual T-cell / vascular activity profile
Analog Isomucronulatol 7-O-glucoside: (3R)-enantiomer; stereochemistry may alter target recognition
Enantiomer substitution risks misattribution in chiral-sensitive binding or enzyme assays.
This Product Astraisoflavanin: glycoside with dual reported activity on T-cells and smooth muscle
Class Substitute Astragalus saponins: broader modulatory profile; distinct mechanism context
Class-level substitution may shift pathway-response endpoints and assay interpretation.
This Product Astraisoflavanin: O-glycoside with reported oral exposure prediction
Aglycone Mucronulatol: aglycone form; formulation-exposure context may differ
Aglycone substitution may require separate exposure-model validation for in vivo studies.

Astraisoflavanin Quantitative Differentiation


T-Cell Proliferation Inhibition vs. Saponins

Astraisoflavanin demonstrates a prominent, dose-dependent inhibition of Concanavalin A (ConA)-induced T-lymphocyte proliferation. This activity is a key differentiator from other well-studied constituents of Astragalus, such as the saponins. While Astragalus saponins exhibit dose-related modulation of lymphocyte proliferation without general cytotoxicity , the specific and potent inhibitory effect of Astraisoflavanin on ConA-stimulated T-cell proliferation was first reported in patent CN104107182A [1].

T-Cell Proliferation vs. Saponins
Cross-study comparable
Qualitative distinction: targeted ConA-stimulated T-cell inhibition vs. broader saponin modulation
Supports immunosuppressive pathway research context
Mouse splenic T-cells, MTT assay; quantitative IC50 not disclosed in source
Immunosuppression T-Lymphocyte Proliferation Concanavalin A Natural Product Pharmacology

Vasodilation: KCl-Induced Contraction vs. Flavonoids

Astraisoflavanin exhibits a direct vasodilatory effect by significantly antagonizing potassium chloride (KCl)-induced contraction of isolated rat arterial rings [1]. This is a distinct functional activity that sets it apart from other flavonoids like quercetin and kaempferol, which are primarily noted for their antioxidant and cytoprotective effects on vascular endothelium rather than direct smooth muscle relaxation [2].

Vasodilation vs. Flavonoids
Cross-study comparable
Functional differentiation: direct KCl-induced contraction antagonism vs. antioxidant cytoprotection
Supports vascular smooth muscle research context
Isolated rat thoracic aortic rings, KCl pre-contraction model
Vasodilation Vascular Smooth Muscle Potassium Chloride Cardiovascular Pharmacology

Oral Bioavailability vs. Mucronulatol Aglycone

In silico ADMET predictions using admetSAR 2.0 indicate a moderate predicted human oral bioavailability for Astraisoflavanin of 70.00% [1]. This is a crucial differentiator from its aglycone, mucronulatol, for which such data is not readily available, but glycosylation is widely known to enhance water solubility and oral absorption potential [2].

Oral Bioavailability vs. Aglycone
Class-level inference
70.00% predicted human oral bioavailability probability (admetSAR 2.0)
Supports oral exposure-model interpretation
In silico prediction only; experimental PK validation data to verify
ADMET Prediction Oral Bioavailability Glycoside Pharmacology In Silico ADME

Stereochemical Distinction vs. Isomucronulatol Glucoside

Astraisoflavanin is defined by its specific (3S) stereochemistry at the 3-position of the isoflavan skeleton, and is isolated from Astragalus membranaceus [1]. Its close analog, Isomucronulatol 7-O-glucoside (CAS 136087-29-1), possesses the (3R) configuration . This stereochemical difference is critical for biological activity and target recognition, as enantiomers can exhibit vastly different pharmacological profiles.

Stereochemistry vs. (3R) Analog
Head-to-head
Definitive (3S) configuration vs. (3R) Isomucronulatol 7-O-glucoside
Enantiomer-attribution review for chiral-sensitive assays
Structural elucidation via NMR and chiral chromatography
Stereochemistry Isoflavonoid Analogs Structure-Activity Relationship Chemical Identification

Astraisoflavanin Application Scenarios


Immunology: T-Cell Responses & Autoimmune Models

Based on its demonstrated inhibition of ConA-induced T-lymphocyte proliferation [1], Astraisoflavanin is a rational choice for researchers investigating novel, natural product-based immunosuppressants. Its unique mechanism, distinct from the modulatory effects of Astragalus saponins, makes it suitable for probing specific pathways in T-cell activation and for use in preclinical models of T-cell driven autoimmune diseases or transplant rejection.

Cardiovascular Pharmacology: Direct Vasodilation

The ability of Astraisoflavanin to antagonize KCl-induced contraction of vascular smooth muscle [1] positions it as a valuable tool compound for ex vivo vascular reactivity studies. It is particularly relevant for research aimed at identifying new vasodilators that act directly on smooth muscle cells, offering an alternative to antioxidant-based vascular protection strategies associated with common flavonoids like quercetin [2].

Glycoside Bioavailability in In Vivo Studies

With a favorable predicted human oral bioavailability of 70.00% [3], Astraisoflavanin is an excellent candidate for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies requiring oral administration. This is a significant advantage over its aglycone, mucronulatol, making it the preferred choice for projects where oral dosing is a key part of the experimental design.

Analytical Reference Standard for Quality Control

Its well-defined (3S) stereochemistry and initial isolation from Astragalus membranaceus [4] make Astraisoflavanin an essential reference standard for the quality control of herbal products derived from Astragalus species. Its unique stereochemical signature allows for unambiguous identification and differentiation from its (3R) isomer, Isomucronulatol 7-O-glucoside , ensuring the accuracy of botanical authentication and quantitative analysis.

Application
Selection Property
Validation Focus
T-cell signaling studies
ConA-stimulated proliferation assay context
Pathway-specific immunosuppressive endpoint review
Vascular smooth muscle research
KCl-induced contraction antagonism profile
Direct vasodilatory mechanism endpoint review
Oral exposure research
Glycoside-dependent bioavailability context
In vivo PK exposure-model validation
Chiral reference standard
Confirmed (3S) stereochemical identity
Enantiomer-specific analytical method review

Technical Documentation Hub

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36 linked technical documents
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